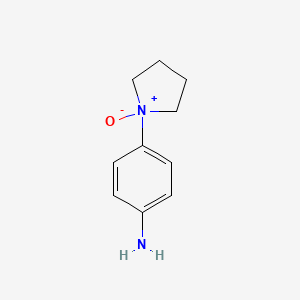
4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline typically involves the reaction of pyrrolidine with aniline derivatives under specific conditions. One common method involves the use of maleic anhydride and aromatic amines, followed by ring-opening and subsequent reactions to yield the desired product . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted aniline compounds .
Scientific Research Applications
4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring’s unique structure allows it to bind to various enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate protein activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but different functional groups.
Pyrrolidine-2,5-dione: Another derivative with distinct chemical properties and applications.
Uniqueness
4-(1-Oxo-1lambda~5~-pyrrolidin-1-yl)aniline stands out due to its specific combination of the pyrrolidine ring and aniline moiety, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research highlight its significance .
Properties
CAS No. |
922142-66-3 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(1-oxidopyrrolidin-1-ium-1-yl)aniline |
InChI |
InChI=1S/C10H14N2O/c11-9-3-5-10(6-4-9)12(13)7-1-2-8-12/h3-6H,1-2,7-8,11H2 |
InChI Key |
WIUKPUPVUJONTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+](C1)(C2=CC=C(C=C2)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















